molecular formula C8H5BrN2O2 B3034585 4-Bromo-5-nitro-1H-indole CAS No. 1934562-99-8

4-Bromo-5-nitro-1H-indole

Cat. No.: B3034585
CAS No.: 1934562-99-8
M. Wt: 241.04 g/mol
InChI Key: PWBUYPBCVZBYMY-UHFFFAOYSA-N
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Description

4-Bromo-5-nitro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the fourth position and a nitro group at the fifth position on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 4-bromoindole. This process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 4-Amino-5-nitro-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    4-Bromoindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroindole: Lacks the bromine atom, affecting its substitution reactions.

    4-Chloro-5-nitro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

Uniqueness: 4-Bromo-5-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBUYPBCVZBYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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